molecular formula C22H31N3O2 B2495273 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione CAS No. 487008-66-2

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione

Cat. No. B2495273
M. Wt: 369.509
InChI Key: ZDTFRBPRFVTLNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione often involves multi-step reactions starting from basic building blocks such as phthalimide. For example, a related compound was synthesized by reacting phthalimide with 1,3-dibromopropane to form 2-(3-bromopropyl)isoindoline-1,3-dione, which was then treated with 1-phenylpiperazine in acetonitrile (Ghabbour & Qabeel, 2016).

Molecular Structure Analysis

The molecular structure of related isoindole-1,3-dione derivatives has been characterized by techniques such as proton nuclear magnetic resonance spectroscopy (NMR) and single crystal X-ray diffraction. These methods have provided detailed insights into the arrangement of atoms within the molecule and the types of intermolecular interactions present, which are crucial for understanding the compound's reactivity and properties (Ghabbour & Qabeel, 2016).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in a variety of chemical reactions, which can be leveraged to introduce different functional groups or to construct larger and more complex molecules. The reactivity of these compounds often depends on the presence of the isoindole-1,3-dione core, which can undergo reactions such as cycloadditions, substitutions, and ring transformations (Jin & Liebscher, 1999).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Antimicrobial Studies : The compound has been synthesized through a reaction involving phthalimide and further analyzed for its antimicrobial activities. Studies show that such compounds exhibit moderate antimicrobial activity, with their structure confirmed through techniques like NMR spectroscopy and X-ray diffraction, emphasizing their potential as antimicrobial agents (Ghabbour & Qabeel, 2016).
  • Versatile Organic Substrates : Research highlights the utility of related compounds as versatile organic substrates in the synthesis of natural products and analogues, showcasing their potential in organic synthesis and the development of novel therapeutic agents (Liebscher & Jin, 1999).

Anticancer Activity

  • Synthetic Studies and Biological Evaluation : A study explored the grinding and microwave-assisted synthesis of heterocyclic molecules, including derivatives of isoindoline-1,3-dione, evaluating their anti-inflammatory and anticancer activities. This underscores the compound's role in the development of novel anticancer therapies (Kumar et al., 2016).
  • Anticonvulsant Properties : Another study focused on the anticonvulsant properties of related piperazine derivatives, illustrating the broad pharmacological potential of such compounds in neurological disorders (Obniska et al., 2005).

Molecular Docking and Density Functional Theory (DFT) Studies

  • Molecular Docking and DFT Studies : The compound and its derivatives have been subjected to molecular docking and DFT studies to understand their antimicrobial mechanism, further elucidating their potential in designing drugs with targeted antimicrobial properties (Ghabbour & Qabeel, 2016).

Utility in Organic Synthesis

  • Isoindigo Derivatives Synthesis : Research into isoindigo derivatives, with biological activities such as anti-leukemia, suggests the importance of such compounds in medicinal chemistry and organic materials (Seo et al., 2017).

properties

IUPAC Name

2-[4-(4-cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFRBPRFVTLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.